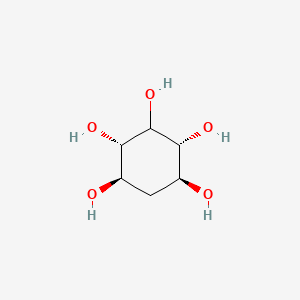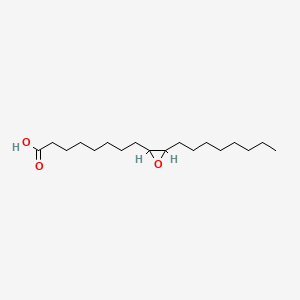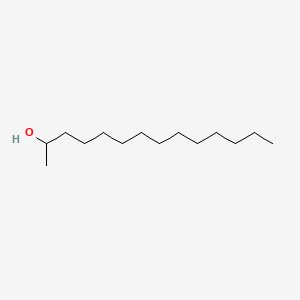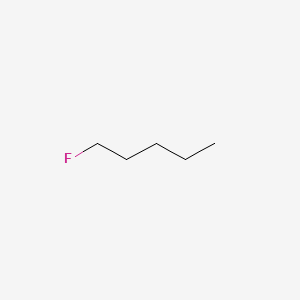
1-Fluoropentano
Descripción general
Descripción
1-Fluoropentane is an organic compound with the molecular formula C5H11F . It is a member of the alkyl fluorides family, characterized by the presence of a fluorine atom attached to a pentane chain. .
Aplicaciones Científicas De Investigación
1-Fluoropentane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated organic compounds.
Biology and Medicine: Studies have explored its hepatotoxicity in comparison to other fluorinated compounds, providing insights into its biological effects.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is primarily used in industrial applications and scientific research .
Pharmacokinetics
The pharmacokinetics of 1-Fluoropentane have not been extensively studied. As a small, lipophilic molecule, it is likely to be rapidly absorbed and distributed throughout the body following exposure. Its elimination would primarily occur via exhalation, given its volatile nature .
Análisis Bioquímico
Biochemical Properties
1-Fluoropentane plays a significant role in biochemical reactions, particularly in the synthesis of halodecaboranes . It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, 1-Fluoropentane has been used in the synthesis of 6-F-B10H13 and 6-Cl-B10H13, which are halodecaboranes
Cellular Effects
1-Fluoropentane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular components can lead to changes in cell function, affecting processes such as cell growth and differentiation. Although specific studies on the cellular effects of 1-Fluoropentane are limited, its structural similarity to other fluorinated compounds suggests that it may impact cellular signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 1-Fluoropentane exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s fluorine atom plays a crucial role in these interactions, as it can form strong hydrogen bonds with biomolecules, altering their structure and function . Additionally, 1-Fluoropentane may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Fluoropentane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 1-Fluoropentane can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Fluoropentane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxic effects . Studies have shown that high doses of 1-Fluoropentane can cause adverse effects, such as cellular toxicity and organ damage, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
1-Fluoropentane is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its metabolism. The compound undergoes phase-I and phase-II metabolism, including processes such as hydroxylation and glucuronidation . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1-Fluoropentane is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of 1-Fluoropentane is essential for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-Fluoropentane is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Studies have shown that 1-Fluoropentane can localize to various subcellular structures, influencing their activity and function .
Métodos De Preparación
1-Fluoropentane can be synthesized through various methods, including:
Halogen Exchange Reaction: One common method involves the reaction of pentyl halides (such as pentyl chloride or pentyl bromide) with a fluoride source like potassium fluoride (KF) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrochemical Fluorination: This method involves the electrolysis of pentane in the presence of hydrogen fluoride (HF) using nickel anodes.
Análisis De Reacciones Químicas
1-Fluoropentane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles. Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of fluorine with iodine.
Oxidation Reactions: Under specific conditions, 1-fluoropentane can be oxidized to form pentanoic acid derivatives.
Reduction Reactions: It can be reduced to pentane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Comparación Con Compuestos Similares
1-Fluoropentane can be compared with other alkyl fluorides such as:
1-Fluorobutane (C4H9F): Similar in structure but with a shorter carbon chain.
1-Fluorohexane (C6H13F): Similar in structure but with a longer carbon chain.
1-Fluorooctane (C8H17F): Another similar compound with an even longer carbon chain.
The uniqueness of 1-fluoropentane lies in its specific chain length, which influences its physical and chemical properties, making it suitable for particular applications where other alkyl fluorides may not be as effective .
Propiedades
IUPAC Name |
1-fluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPRBXUJOQLYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060463 | |
| Record name | Pentane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-50-7 | |
| Record name | 1-Fluoropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoropentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-FLUOROPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB0HUH34H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane](/img/structure/B1204232.png)


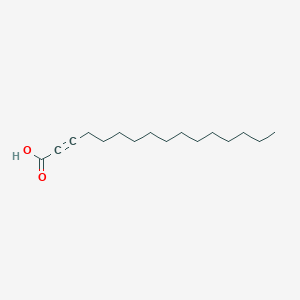

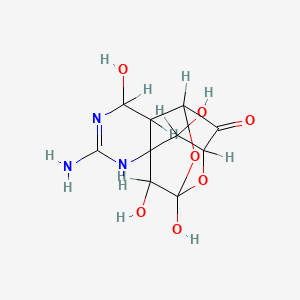
![1-[[[4-(Cyclohexylcarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]pyridinium](/img/structure/B1204239.png)
